![molecular formula C19H21N3O2S B2717027 (2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1170542-53-6](/img/structure/B2717027.png)
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone, also known as MIPT, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in the early 1990s by Alexander Shulgin, a renowned American chemist, and pharmacologist. MIPT is a potent psychedelic drug that has gained popularity in recent years due to its unique properties and potential applications in scientific research.
Scientific Research Applications
Antibacterial Activity
Thiazoles, including derivatives like our compound, exhibit antibacterial properties. Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their effectiveness against various bacterial strains. These compounds could potentially serve as novel antibiotics or contribute to combating bacterial infections .
Antifungal Potential
The same 2,4-disubstituted thiazole derivatives have demonstrated antifungal activity. For instance, compound 19 (2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid) exhibited comparable antifungal activity against Candida albicans and Candida glabrata. Its minimum inhibitory concentration (MIC) was similar to that of the standard drug ketoconazole .
Antidiabetic Applications
Given the prevalence of diabetes, compounds with antidiabetic properties are crucial. Although direct evidence for our compound’s antidiabetic effects is scarce, its thiazole moiety may interact with relevant biological targets.
Mechanism of Action
Mode of action
Thiazole derivatives have been reported to inhibit cyclooxygenase (cox) enzymes, which are involved in the inflammatory response .
Biochemical pathways
Without specific information on “(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone”, it’s difficult to say which biochemical pathways it might affect. Given that thiazole derivatives can inhibit cox enzymes, it’s possible that this compound could affect the arachidonic acid pathway, which is involved in inflammation .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have good bioavailability .
Result of action
Without specific studies on “(2-(1-(2-methoxyethyl)-1H-indol-2-yl)thiazol-4-yl)(pyrrolidin-1-yl)methanone”, it’s hard to say what the molecular and cellular effects of its action might be. If it does inhibit cox enzymes like other thiazole derivatives, it could potentially reduce inflammation .
properties
IUPAC Name |
[2-[1-(2-methoxyethyl)indol-2-yl]-1,3-thiazol-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-24-11-10-22-16-7-3-2-6-14(16)12-17(22)18-20-15(13-25-18)19(23)21-8-4-5-9-21/h2-3,6-7,12-13H,4-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEKUPTVILIEII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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